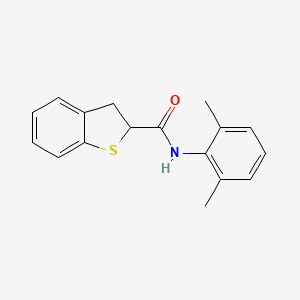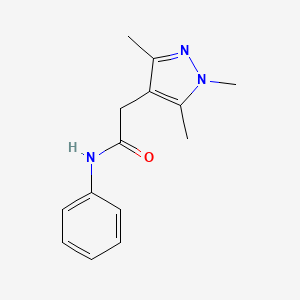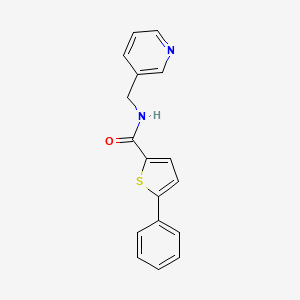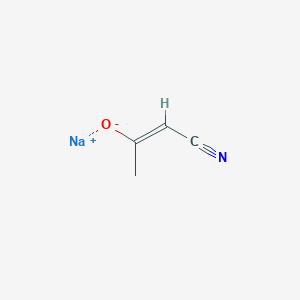
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CR8, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the family of propenamides and has been synthesized using various methods. CR8 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of CDKs. CDKs are activated by cyclins and play a key role in cell cycle progression. CDKs 1 and 2 are involved in the G1/S transition, while CDK9 is involved in the transcriptional regulation of genes involved in cell cycle progression. This compound binds to the ATP-binding site of CDKs and prevents their activation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that plays a key role in cell cycle regulation. In addition, this compound has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor that regulates the G1/S transition. This compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for CDKs, which reduces the risk of off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, this compound also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in animal models, which limits our understanding of its in vivo efficacy and toxicity.
Orientations Futures
There are several future directions for the study of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential applications in cancer research. This compound has shown promising results in vitro, but its in vivo efficacy and toxicity need to be further studied. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. CDKs have been implicated in the pathogenesis of various neurodegenerative diseases, and this compound may have potential as a therapeutic agent. Finally, further studies are needed to optimize the synthesis and formulation of this compound, which could improve its solubility and bioavailability for use in lab experiments and potential clinical trials.
Méthodes De Synthèse
The synthesis of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been reported in various scientific literature. One of the most commonly used methods involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and acetic acid. The resulting product is then treated with 2-bromo-3-nitropropene to yield this compound. Other methods involve the use of different reagents and conditions, such as the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium hydride and DMF.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), a family of proteins that play a key role in cell cycle regulation. CDKs are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has been shown to inhibit the activity of CDKs 1, 2, and 9, which are involved in various stages of the cell cycle. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O4/c1-24-15-6-4-14(5-7-15)22-19(23)13(11-21)8-12-9-16(20)18(26-3)17(10-12)25-2/h4-10H,1-3H3,(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUXDVSHNCQQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)

